molecular formula C14H9N3 B8356411 6-Phenylethynyl-pyrazolo[1,5-a]pyrimidine

6-Phenylethynyl-pyrazolo[1,5-a]pyrimidine

Cat. No.: B8356411
M. Wt: 219.24 g/mol
InChI Key: GSDAYVIPLFIEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenylethynyl-pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C14H9N3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H9N3

Molecular Weight

219.24 g/mol

IUPAC Name

6-(2-phenylethynyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C14H9N3/c1-2-4-12(5-3-1)6-7-13-10-15-14-8-9-16-17(14)11-13/h1-5,8-11H

InChI Key

GSDAYVIPLFIEGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CN3C(=CC=N3)N=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bis-(triphenylphosphine)-palladium(II)dichloride (27 mg, 0.04 mmol) was dissolved in 1 ml of THF. 6-Bromo-pyrazolo[1,5-a]pyrimidine (150 mg, 0.76 mmol) and phenylacetylene (130 μl, 1.21 mmol) were added at room temperature. Triethylamine (310 μl, 2.3 mmol), triphenylphosphine (6 mg, 0.023 mmol) and copper(I) iodide (4 mg, 0.023 mmol) were added and the mixture was stirred for 2 hours at 65° C. The reaction mixture was cooled and extracted with saturated NaHCO3 solution and two times with a small volume of dichloromethane. The crude product was purified by flash chromatography by directly loading the dichloromethane layers onto a silica gel column and eluting with heptane:ethyl acetate 100:0→50:50. The desired compound was obtained as a yellow solid (150 mg, 90% yield), MS: m/e=220.3 (M+H+).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
130 μL
Type
reactant
Reaction Step One
Quantity
310 μL
Type
reactant
Reaction Step Two
Quantity
6 mg
Type
reactant
Reaction Step Two
Name
copper(I) iodide
Quantity
4 mg
Type
catalyst
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Bis-(triphenylphosphine)-palladium(II)dichloride
Quantity
27 mg
Type
catalyst
Reaction Step Three
Name
Yield
90%

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